molecular formula C19H25N B12533198 2-(2-Octylphenyl)pyridine

2-(2-Octylphenyl)pyridine

Cat. No.: B12533198
M. Wt: 267.4 g/mol
InChI Key: FRNVQRPLDGBTHA-UHFFFAOYSA-N
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Description

2-(2-n-Octylphenyl)pyridine is an organic compound with the molecular formula C19H25N. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of an octyl group attached to the phenyl ring, which is further connected to the pyridine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-n-Octylphenyl)pyridine typically involves the reaction of 2-bromopyridine with 2-n-octylphenylboronic acid in the presence of a palladium catalystThe reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the production of 2-(2-n-Octylphenyl)pyridine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-n-Octylphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-n-Octylphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-n-Octylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may disrupt the cell membrane of bacteria, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyridine
  • 2-(2-Methylphenyl)pyridine
  • 2-(2-Ethylphenyl)pyridine

Uniqueness

2-(2-n-Octylphenyl)pyridine is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

2-(2-octylphenyl)pyridine

InChI

InChI=1S/C19H25N/c1-2-3-4-5-6-7-12-17-13-8-9-14-18(17)19-15-10-11-16-20-19/h8-11,13-16H,2-7,12H2,1H3

InChI Key

FRNVQRPLDGBTHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1C2=CC=CC=N2

Origin of Product

United States

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